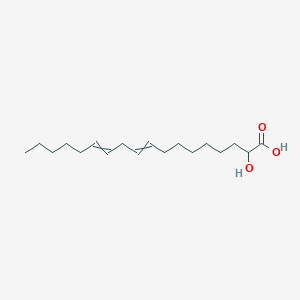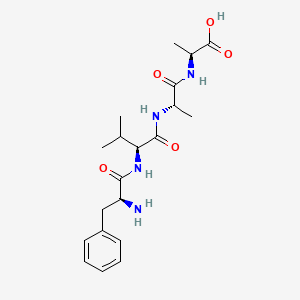
L-Phenylalanyl-L-valyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-valyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acids: L-phenylalanine, L-valine, L-alanine, and L-alanine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. The sequence of amino acids in this tetrapeptide can influence its physical and chemical properties, making it a subject of study for understanding peptide behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-valyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The C-terminal amino acid (L-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (L-alanine) is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-valine and L-phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that use SPPS. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, enzymatic methods using proteases can be employed for peptide bond formation under milder conditions, which can be advantageous for producing peptides with sensitive sequences.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-valyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The phenyl group in L-phenylalanine can be oxidized to form phenolic derivatives.
Reduction: Reduction of peptide bonds is less common but can be achieved under specific conditions.
Substitution: The amino groups in the peptide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed, although care must be taken to avoid peptide bond cleavage.
Substitution: Nucleophiles such as amines or thiols can react with the peptide under appropriate conditions.
Major Products Formed
Oxidation: Phenolic derivatives of L-phenylalanine.
Reduction: Reduced forms of the peptide, potentially with altered side chains.
Substitution: Modified peptides with new functional groups attached to the amino acids.
Scientific Research Applications
L-Phenylalanyl-L-valyl-L-alanyl-L-alanine has several applications in scientific research:
Biochemistry: Studying peptide interactions, folding, and stability.
Pharmaceuticals: Potential use as a therapeutic peptide or in drug delivery systems.
Materials Science: Development of peptide-based materials with specific properties, such as hydrogels or nanostructures.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-valyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The phenyl group in L-phenylalanine can participate in hydrophobic interactions, while the valine and alanine residues contribute to the overall structure and stability of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valyl-L-alanyl-L-alanine: Similar structure but lacks the phenyl group, resulting in different hydrophobic interactions.
L-Phenylalanyl-L-alanyl-L-alanyl-L-alanine: Similar but with a different sequence, affecting its properties and interactions.
L-Valyl-L-phenylalanyl-L-alanyl-L-alanine: Different sequence, leading to variations in stability and reactivity.
Uniqueness
L-Phenylalanyl-L-valyl-L-alanyl-L-alanine is unique due to the specific sequence of amino acids, which influences its chemical and physical properties. The presence of L-phenylalanine adds hydrophobicity and potential for aromatic interactions, distinguishing it from other similar peptides.
Properties
CAS No. |
798540-95-1 |
|---|---|
Molecular Formula |
C20H30N4O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H30N4O5/c1-11(2)16(19(27)22-12(3)17(25)23-13(4)20(28)29)24-18(26)15(21)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,27)(H,23,25)(H,24,26)(H,28,29)/t12-,13-,15-,16-/m0/s1 |
InChI Key |
KLMDSPXALSNYIS-SDADXPQNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)
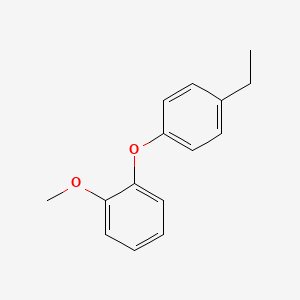

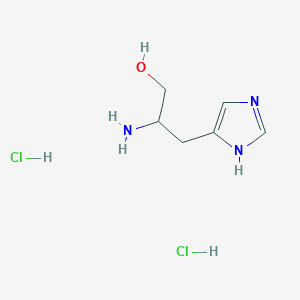

![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
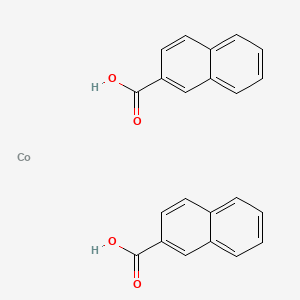
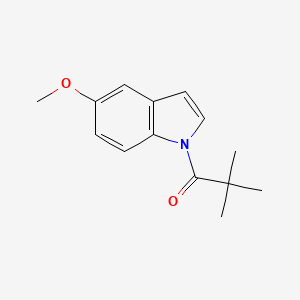
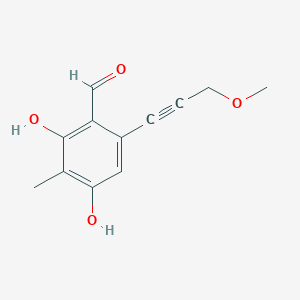


![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
